molecular formula C9H8Cl2O3 B2559475 3-(3,4-dichlorophenoxy)propanoic Acid CAS No. 3284-81-9

3-(3,4-dichlorophenoxy)propanoic Acid

Cat. No. B2559475
CAS RN: 3284-81-9
M. Wt: 235.06
InChI Key: HIJYXPCTXDQKGU-UHFFFAOYSA-N
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Description

“3-(3,4-dichlorophenoxy)propanoic Acid” is a compound that belongs to the class of organic compounds known as phenylpropanoic acids . These are compounds with a structure containing a benzene ring conjugated to a propanoic acid .


Synthesis Analysis

The synthesis of similar compounds typically involves the use of a substrate and a reduction catalyst . For example, benzyl 4-chlorobenzoate can be used as a substrate and 5% Pd / beta zeolite as a reduction catalyst . The system is then filled with hydrogen gas and vigorously stirred at 60 °C for 24 hours .


Molecular Structure Analysis

The molecular formula of “3-(3,4-dichlorophenoxy)propanoic Acid” is C9H8Cl2O3 . The molecular weight is 235.07 .

Scientific Research Applications

1. Vibrational Circular Dichroism Studies

Research by He, Wang, & Polavarapu (2005) explored the absolute configurations of chiral herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid. This study utilized vibrational circular dichroism (VCD) and density functional theory to investigate the structural characteristics of these herbicides, providing crucial insights into their stereochemical properties.

2. Alternative Phenolation in Polybenzoxazine Production

Trejo-Machin et al. (2017) Trejo-Machin et al. (2017) investigated the use of phloretic acid, a compound closely related to 3-(3,4-dichlorophenoxy)propanoic acid, as a renewable element in polybenzoxazine production. This research indicated the potential of these compounds in enhancing the reactivity of molecules for benzoxazine ring formation, an essential process in material science.

3. Adsorption Studies for Environmental Applications

Kamaraj, Davidson, Sozhan, & Vasudevan (2015) Kamaraj et al. (2015) focused on the adsorption properties of 3-(3,4-dichlorophenoxy)propanoic acid using electrochemically generated aluminum hydroxides. This study is significant for environmental science, as it explores efficient methods for removing such herbicides from aqueous solutions, thereby reducing environmental pollution.

4. Analytical Techniques for Herbicide Detection

Rosales-Conrado et al. (2005) Rosales-Conrado et al. (2005) developed analytical methods using capillary liquid chromatography for detecting chlorophenoxy acid herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid, in apple juice samples. This research is crucial for ensuring food safety and compliance with regulatory standards.

5. Chiral Resolution in Analytical Chemistry

The work by Rosales-Conrado et al. (2008) Rosales-Conrado et al. (2008) on the chiral resolution of chlorophenoxy acid herbicides showcases the significance of 3-(3,4-dichlorophenoxy)propanoic acid in understanding the enantiomeric separation in analytical chemistry. This study provides insights into the selectivity and resolution processes in capillary liquid chromatography.

6. Photochemical Behavior in Aqueous Solutions

Meunier, Gauvin, & Boule (2002) Meunier et al. (2002) investigated the photochemical behavior of dichlorprop (a compound similar to 3-(3,4-dichlorophenoxy)propanoic acid) in aqueous solutions. This research is vital for understanding the environmental impact and degradation pathways of such herbicides.

7. Soil Interaction Studies

The study by Werner, Garratt, & Pigott (2012) Werner et al. (2012) on the sorption of phenoxy herbicides, including 3-(3,4-dichlorophenoxy)propanoic acid, to soil and minerals provides critical insights into the environmental behavior of these compounds. This research helps in understanding the interaction of such herbicides with different soil types and their potential impact on soil chemistry.

Safety And Hazards

The safety data sheet for “3-(3,4-dichlorophenoxy)propanoic Acid” suggests avoiding dust formation, breathing mist, gas or vapours, and contacting with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

properties

IUPAC Name

3-(3,4-dichlorophenoxy)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O3/c10-7-2-1-6(5-8(7)11)14-4-3-9(12)13/h1-2,5H,3-4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIJYXPCTXDQKGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCC(=O)O)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901339570
Record name 3-(3,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3,4-dichlorophenoxy)propanoic Acid

CAS RN

3284-81-9
Record name 3-(3,4-Dichlorophenoxy)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901339570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(3,4-dichlorophenoxy)propanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

Sodium hydride 0.24 g (0.01 mol) was dissolved in 10 ml of dry DMF. After 30 min, a solution of 3,4-dichloro phenol 1.63 g (0.01 mol) dissolved in 5 ml of DMF was added in drops. The reaction mixture was heated to 100 C. After 1 hour, β-propiolactone, 0.72 g (0.628 ml, 0.01 mol) was added slowly for 5 minutes. The reaction mixture was further continued heating for 12 h. The reaction mixture was cooled to room temperature and poured over ice-cold water 10 ml was added. This diluted mixture was acidified by the addition of Con. HCl. The product was extracted twice with diethyl ether (20 ml). The ether layer was then washed with 10% Sodium bicarbonate. The aqueous layer was acidified to pH=2. The precipitated solid was filtered and dried to afford the required product 3-(3,4-dichlorophenoxy)propanoic acid (PC165).
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
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1.63 g
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reactant
Reaction Step Two
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Quantity
5 mL
Type
solvent
Reaction Step Two
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0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice
Quantity
10 mL
Type
reactant
Reaction Step Four
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Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Citations

For This Compound
1
Citations
P Mahalingam, K Takrouri, T Chen… - Journal of medicinal …, 2014 - ACS Publications
The 4EGI-1 is the prototypic inhibitor of eIF4E/eIF4G interaction, a potent inhibitor of translation initiation in vitro and in vivo and an efficacious anticancer agent in animal models of …
Number of citations: 29 pubs.acs.org

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